4-Ethylthiophene-2-carboxylic acid
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Overview
Description
4-Ethylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the ethyl group at the 4-position and the carboxylic acid group at the 2-position makes this compound unique. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylthiophene-2-carboxylic acid can be synthesized through several methods. One common method involves the oxidation of 4-ethylthiophene-2-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of thiophene with ethyl chloroformate followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or copper in coupling reactions is common. These methods ensure high purity and scalability for commercial production.
Chemical Reactions Analysis
Types of Reactions
4-Ethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
4-Ethylthiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the ethyl group at the 4-position.
Thiophene-3-carboxylic acid: Carboxylic acid group at the 3-position instead of the 2-position.
4-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of an ethyl group at the 4-position.
Uniqueness
4-Ethylthiophene-2-carboxylic acid is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H8O2S |
---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
4-ethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H8O2S/c1-2-5-3-6(7(8)9)10-4-5/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
YKIJVMPJDMKQTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
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